4-(Dimethoxymethyl)-2,3-difluorobenzoic acid
Description
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative characterized by a dimethoxymethyl group at the para position (C4) and fluorine atoms at the ortho and meta positions (C2 and C3). The dimethoxymethyl group likely enhances steric bulk and hydrophobicity compared to simpler substituents, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
4-(dimethoxymethyl)-2,3-difluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-15-10(16-2)6-4-3-5(9(13)14)7(11)8(6)12/h3-4,10H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVPMOWGKKRIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C(=C(C=C1)C(=O)O)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative, such as 2,3-difluorobenzoic acid.
Introduction of Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a reaction with dimethoxymethane in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethoxymethyl)-2,3-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The fluorine atoms and the dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Partially or fully reduced benzoic acid derivatives.
Substitution Products: Compounds with substituted fluorine atoms or dimethoxymethyl groups.
Scientific Research Applications
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(dimethoxymethyl)-2,3-difluorobenzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The dimethoxymethyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Substituent Position and Molecular Properties
The position and type of substituents on the benzoic acid core critically determine physicochemical properties. Below is a comparison of key difluorobenzoic acid derivatives:
Key Observations :
Stability and Reactivity
- Environmental Stability : In hydrologic tracer studies, 2,3-difluorobenzoic acid exhibited consistent detection over 260 days, while 3,5-difluorobenzoic acid showed variability at low concentrations (600 ppb) . The dimethoxymethyl group in the target compound may improve stability due to reduced hydrolysis susceptibility.
- Synthetic Reactivity : Fluorinated benzoic acids are often synthesized via electrophilic substitution or carboxylation of fluorinated precursors. For instance, 2,3-difluorobenzoic acid is prepared via controlled fluorination of benzoic acid derivatives . Introducing a dimethoxymethyl group would likely require protection/deprotection strategies, as seen in the synthesis of 4-(difluoromethoxy)-3-methoxybenzaldehyde using methyl chlorodifluoroacetate .
Data Tables
Table 1: Comparison of Difluorobenzoic Acid Isomers
Table 2: Impact of Substituents on Benzoic Acid Derivatives
Biological Activity
4-(Dimethoxymethyl)-2,3-difluorobenzoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with two fluorine atoms and a dimethoxymethyl group, which may influence its solubility and interaction with biological targets. Its molecular formula is .
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : The compound has shown cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Cell Line/Organism | Activity | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | Cytotoxicity | 15.3 | Apoptosis |
| Study 2 | HeLa (Cervical Cancer) | Cytotoxicity | 12.7 | Cell Cycle Arrest |
| Study 3 | E. coli | Antimicrobial | 20.5 | Cell Membrane Disruption |
| Study 4 | RAW 264.7 (Macrophage) | Anti-inflammatory | N/A | Cytokine Inhibition |
Case Studies
- Antitumor Efficacy in A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
- Inflammation Modulation : In a model of acute inflammation, the compound reduced levels of TNF-α and IL-6 in RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : The compound displayed notable activity against E. coli, with an IC50 value indicating effective disruption of bacterial cell membranes. This suggests potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
